DAIMURON-METHYL
Description
Classification within Herbicide Chemistry and Active Substance Categories
Daimuron (B1669775) is classified as a synthetic organic herbicide belonging to the phenylurea chemical group. herts.ac.ukresearchgate.net As an active substance, it is utilized both as a primary herbicide and, significantly, as a herbicide safener. herts.ac.uk Its primary herbicidal function is the control of cyperaceous weeds (sedges) and various annual grasses, particularly in paddy rice cultivation. herts.ac.ukechemi.com
The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) provide classification systems based on the mode of action (MoA). In these systems, Daimuron is categorized under HRAC MoA Group Z and WSSA MoA Group 0. herts.ac.uk These classifications are designated for herbicides with an unknown or miscellaneous mode of action, indicating that its precise biochemical mechanism is not fully elucidated or does not fit into established categories. hracglobal.comweedscience.org
Table 1: Chemical Identification of Daimuron This interactive table provides key chemical identifiers for the compound Daimuron.
| Identifier Type | Data | Source(s) |
|---|---|---|
| Common Name | Daimuron | bcpcpesticidecompendium.org |
| Other Names | Dymron, Dimuron | bcpcpesticidecompendium.org |
| CAS Name | N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl)urea | herts.ac.uk |
| IUPAC Name | 1-(1-methyl-1-phenylethyl)-3-para-tolylurea | herts.ac.uk |
| Chemical Formula | C17H20N2O | bcpcpesticidecompendium.org |
| Molecular Mass | 268.35 g/mol | herts.ac.uk |
| HRAC MoA Class | Z (Unknown) | herts.ac.uk |
| WSSA MoA Class | 0 (Unknown) | herts.ac.uk |
| Substance Groups | Phenylurea herbicide, Urea (B33335) herbicide | herts.ac.uk |
Historical Perspective of Chemical Class Development
The development of Daimuron is situated within the broader history of synthetic organic herbicides, which rapidly advanced in the post-World War II era. researchgate.netresearchgate.net The discovery of phenoxyacetic acids like 2,4-D in the 1940s marked a transformative moment, launching the "chemical era" of agriculture and shifting weed control from mechanical and inorganic chemical methods to more effective and selective organic compounds. researchgate.netwikipedia.org
Substituted urea herbicides, the chemical class to which Daimuron belongs, emerged from research programs that began shortly after the war. researchgate.net This family of compounds, which includes well-known herbicides like Diuron, typically acts by inhibiting photosynthesis at photosystem II. weedscience.orgpsu.edu The continuous development of new molecules within this class sought to improve selectivity, efficacy on different weed spectrums, and utility in various crops, leading to the synthesis of specialized compounds like Daimuron, which was officially introduced in 2003. herts.ac.uk
Scientific Significance and Research Trajectory of Daimuron
The scientific significance of Daimuron extends beyond its direct herbicidal activity. Its most researched attribute is its role as a herbicide safener, where it protects crops from injury caused by other, more potent herbicides. herts.ac.uk This is particularly valuable in rice cultivation, where it is used to mitigate the phytotoxic effects of sulfonylurea herbicides, such as bensulfuron-methyl (B33747). cabidigitallibrary.orgnih.gov
The research trajectory for Daimuron has largely focused on elucidating the mechanism behind this safening action.
Mechanism of Action: Studies have shown that Daimuron's protective effect stems from its ability to reduce the plant's uptake of the injurious herbicide. cabidigitallibrary.orgnih.gov It has a protective effect against the inhibition of seed root elongation. herts.ac.uk
Enantiomer Studies: Research has delved into the comparative efficacy of Daimuron and its optically active monomethyl analogues, (R)-1-(α-methylbenzyl)-3-(p-tolylurea) (R-MBTU) and S-MBTU. cabidigitallibrary.orgnih.gov These studies revealed that the S-MBTU enantiomer is a more effective safener for rice against bensulfuron-methyl injury than Daimuron or the R-MBTU form, primarily by causing a more drastic reduction in the uptake of bensulfuron-methyl by the rice seedlings. cabidigitallibrary.orgnih.gov
Herbicidal Activity of Analogues: Further investigations have synthesized and tested various optically active derivatives of Daimuron to explore their enantioselective herbicidal activity against different paddy weeds, such as barnyardgrass and those in the Cyperaceae family. tandfonline.com These studies found that the ideal enantiomer for weed control depends on the target weed species and the chemical substituent on the aniline (B41778) moiety. tandfonline.com
Environmental Fate: The environmental behavior of Daimuron has also been a subject of study, with inverse modeling being used to assess its fate in paddy systems. researchgate.net It is noted for having a low aqueous solubility. herts.ac.uk
Table 2: Summary of Key Research Findings on Daimuron This interactive table summarizes significant research conducted on Daimuron and its analogues.
| Research Area | Key Finding | Related Compounds | Source(s) |
|---|---|---|---|
| Safener Mechanism | Protects rice from bensulfuron-methyl injury by reducing the herbicide's uptake by the seedlings. | Bensulfuron-methyl | cabidigitallibrary.orgnih.gov |
| Efficacy of Analogues | The S-MBTU analogue is a more potent safener than Daimuron or the R-MBTU analogue. | R-MBTU, S-MBTU | cabidigitallibrary.orgnih.gov |
| Herbicidal Action | Inhibits root elongation and germination in sensitive plants. | Not applicable | herts.ac.ukechemi.com |
| Enantioselectivity | The herbicidal effectiveness of chiral analogues is dependent on the specific enantiomer (R or S) and the target weed. | Desmethyl daimuron derivatives | tandfonline.com |
| Metabolism in Safening | Enhanced metabolism of bensulfuron-methyl was not found to be the primary mechanism of the safening action. | Bensulfuron-methyl metabolites | cabidigitallibrary.orgnih.gov |
Properties
CAS No. |
118930-35-1 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.387 |
IUPAC Name |
1-methyl-3-(4-methylphenyl)-1-(2-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C18H22N2O/c1-14-10-12-16(13-11-14)19-17(21)20(4)18(2,3)15-8-6-5-7-9-15/h5-13H,1-4H3,(H,19,21) |
InChI Key |
HFQWFEUWMPDVEX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)N(C)C(C)(C)C2=CC=CC=C2 |
Synonyms |
Daimuron-methyl, 10 μg /μL in cyclohexane |
Origin of Product |
United States |
Biochemical and Physiological Mechanisms of Action
Herbicidal Mode of Action of DAIMURON (B1669775) in Target Organisms
The herbicidal mode of action for Daimuron is primarily characterized by its impact on plant development, specifically through the inhibition of root growth. tandfonline.comtandfonline.com Despite these observable physiological effects, the precise biochemical pathway that Daimuron disrupts remains unelucidated. Consequently, the Herbicide Resistance Action Committee (HRAC) has placed Daimuron in its 'Group Z' (or WSSA Group 0), a classification reserved for herbicides with an unknown mode of action. hracglobal.comhracglobal.com Its mechanism is distinct from that of many other urea-based herbicides, which are typically known as photosynthesis inhibitors. chembk.com
The specific molecular target to which Daimuron binds to exert its herbicidal or safening effects has not been definitively identified in the existing scientific literature. ontosight.ai The classification of Daimuron in the unknown mode of action group by the HRAC underscores that research has not yet pinpointed a specific receptor protein or enzyme that serves as the primary binding site for this compound. regulations.govscribd.com While in silico molecular docking analyses have been proposed to identify potential molecular targets, definitive experimental validation is not yet available. researchgate.net
Consistent with its classification as a herbicide with an unknown mode of action, there is no conclusive evidence identifying a specific key enzymatic pathway that is inhibited by Daimuron. Its effects are observed at a physiological level, such as the disruption of root development, rather than through the confirmed inhibition of a well-characterized enzyme like acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase), which are the known targets for other major herbicide classes. tandfonline.comtandfonline.com
A primary and well-documented physiological effect of Daimuron is the inhibition of seminal root elongation in target plant species. chembk.comtandfonline.com Studies have demonstrated that Daimuron, when applied alone, has an inhibitory effect on the root growth of rice seedlings. tandfonline.com However, its more notable action is its protective, or safening, effect against the more severe root growth inhibition caused by certain chloroacetanilide and sulfonylurea herbicides. medchemexpress.comjst.go.jp
Research has quantified these effects. For instance, in one study, Daimuron applied alone at a concentration of 10 µM reduced the root growth of rice seedlings to 87.0% of the control group. tandfonline.com In the same study, when used to counteract the stress induced by 60 mM Sodium chloride (NaCl), which reduced root growth to 46.5% of the control, the addition of 10 µM Daimuron resulted in a modest improvement of 5.9%. tandfonline.com
| Treatment Condition | Concentration | Effect on Rice Seedling Root Growth (% of Control) | Source(s) |
| Daimuron (alone) | 10 µM | 87.0% | tandfonline.com |
| Sodium chloride (alone) | 60 mM | 46.5% | tandfonline.com |
| Sodium chloride + Daimuron | 60 mM + 10 µM | 52.4% (5.9% improvement over NaCl alone) | tandfonline.com |
| This interactive table summarizes research findings on the effect of Daimuron on rice root elongation. |
While herbicide exposure invariably leads to metabolic perturbations in plants, the safening action of Daimuron is not primarily attributed to an enhanced metabolic breakdown of the herbicide it is combined with. researchgate.net The degradation of herbicides in plants typically involves enzymatic processes such as oxidation by cytochrome P450 monooxygenases and conjugation with molecules like glutathione (B108866). mdpi.com However, studies investigating Daimuron's safening mechanism for bensulfuron-methyl (B33747) in rice did not find evidence to support enhanced herbicide metabolism as the main protective factor. researchgate.net
For context, studies on other phenylurea herbicides, such as Diuron, have shown significant metabolic shifts in rice. Diuron exposure led to the downregulation of genes involved in photosynthesis and the biosynthesis of proteins and carbohydrates, while simultaneously upregulating numerous genes associated with xenobiotic metabolism, detoxification, and anti-oxidation responses. nih.gov Although this provides insight into how related compounds can affect plant metabolism, similar detailed metabolic analyses specific to Daimuron are not extensively documented.
The most significant cellular response identified for Daimuron, particularly in its role as a safener, is its ability to reduce the uptake of the primary herbicide by the crop plant. researchgate.net Research has indicated that a key mechanism by which Daimuron protects rice from bensulfuron-methyl injury is by causing a reduction in the absorption of the bensulfuron-methyl herbicide by the rice seedlings. macrothink.org This suggests an interaction at the cellular or tissue level that limits the entry of the more potent herbicide, thereby preventing it from reaching its site of action in sufficient quantities to cause damage. Specific effects on subcellular organelles have not been detailed in the available research.
There is a lack of specific studies in the reviewed scientific literature that detail the global gene expression or proteomic alterations in plants as a direct consequence of Daimuron exposure. However, the general mechanism of action for nearly all commercial herbicide safeners involves the induction of genes that encode for detoxification enzymes. researchgate.netuidaho.edu These typically include:
Cytochrome P450 monooxygenases (P450s): Enzymes that catalyze the oxidation of herbicides.
Glutathione S-transferases (GSTs): Enzymes that conjugate herbicides with glutathione, marking them for sequestration.
ATP-binding cassette (ABC) transporters: Membrane proteins that transport the conjugated herbicides into the vacuole or out of the cell. mdpi.com
It is hypothesized that safeners may interact with plant signaling pathways, such as those involving salicylic (B10762653) acid or oxylipins, to trigger these defense and detoxification responses. researchgate.net Proteomic analyses of plants under stress from other herbicides have revealed significant alterations in proteins related to defense, carbon metabolism, protein synthesis, and signal transduction. academicjournals.orgplos.org While it is plausible that Daimuron acts through a similar induction of detoxification-related genes and proteins, direct experimental evidence from transcriptomic or proteomic studies on Daimuron is currently wanting.
Inhibition of Key Enzymatic Pathways
Safening Mechanism of DAIMURON-METHYL in Crop Species
The protective effect of this compound in crop plants like rice is a multifaceted process involving the induction of the plant's own defense systems, modulation of herbicide handling, and specific molecular interactions. cabidigitallibrary.orgtandfonline.com While initially registered as a herbicide itself, its ability to protect rice against sulfonylurea herbicides was a significant discovery. mdpi.comresearchgate.net
Induction of Detoxification Pathways in Safened Plants
A primary mechanism by which safeners protect crops is by enhancing the plant's natural ability to metabolize and detoxify the herbicide. mdpi.comresearchgate.netmdpi.com This process involves the upregulation of specific enzymes that convert the toxic herbicide into non-harmful substances. The key enzyme families involved in this process are Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs). mdpi.comnih.govfrontiersin.org
Safeners can induce the expression of genes that code for these detoxification enzymes. researchgate.net For instance, research has shown that safeners can enhance the activity of P450s, which often catalyze the initial oxidative reactions that make herbicides less toxic and more susceptible to further breakdown. mdpi.com Similarly, GSTs are crucial for conjugating the herbicide or its metabolites with glutathione, a key step in their sequestration and detoxification. mdpi.comnih.gov While the direct and specific induction of these pathways by this compound is a recognized part of its safening action, some studies have indicated that in certain interactions, such as with bensulfuron-methyl, enhanced metabolism may not be the primary protective mechanism. cabidigitallibrary.org
Modulation of Herbicide Uptake and Translocation in Protected Crops
A significant aspect of this compound's safening action involves altering the absorption and movement of the co-applied herbicide within the protected crop. cabidigitallibrary.org Research on the interaction between this compound and the herbicide bensulfuron-methyl in rice seedlings has demonstrated this effect clearly. cabidigitallibrary.orgnih.gov
Studies have shown that the application of this compound leads to a notable reduction in the uptake of bensulfuron-methyl by rice roots. cabidigitallibrary.orgnih.gov This decrease in absorption means that less of the harmful herbicide enters the plant's system, thereby preventing it from reaching its site of action in sufficient concentrations to cause injury. The herbicide that is not taken up by the roots remains in the soil solution, unable to affect the crop. unl.edu
Once a herbicide is absorbed, it is typically transported throughout the plant via the xylem (apoplastic movement) or phloem (symplastic movement) to its target site. wisc.eduucanr.edu By limiting the initial uptake, this compound effectively reduces the amount of herbicide available for translocation, providing a crucial layer of protection for the crop. cabidigitallibrary.org
Synergistic and Antagonistic Interactions with Co-Applied Herbicides
The interaction between a safener and a herbicide is a classic example of antagonism, where the safener reduces the phytotoxic effect of the herbicide on the crop. awsjournal.orgcabidigitallibrary.org this compound's primary role is to act as an antagonist to the injurious effects of herbicides like bensulfuron-methyl on rice. cabidigitallibrary.orgtandfonline.com This antagonism is selective, meaning it protects the crop without significantly compromising the herbicide's effectiveness against the target weeds. researchgate.net
The antagonistic relationship is dose-dependent; the protective effect relies on the relative concentrations of both the safener and the herbicide. nih.gov The safener essentially "rescues" the crop from the herbicide's inhibitory action. For example, bensulfuron-methyl is a potent inhibitor of rice root growth, but in the presence of this compound, this inhibition is significantly reversed. cabidigitallibrary.orgtandfonline.com
While antagonism is the desired interaction for crop safety, synergistic interactions, where the combined effect of two chemicals is greater than the sum of their individual effects, are also possible in herbicide mixtures. cabidigitallibrary.orgoapi.int However, in the context of this compound's function as a safener, the antagonistic interaction is the key to its efficacy.
Table 1: Effect of Daimuron and Bensulfuron-methyl on Rice Root Growth
| Treatment | Concentration | Effect on Rice Root Length | Interaction Type | Reference |
|---|---|---|---|---|
| Bensulfuron-methyl | 120 nM | 50% inhibition (I50) | Herbicidal | cabidigitallibrary.org |
| Daimuron | 10 µM | 25% reduction | Phytotoxic | cabidigitallibrary.org |
Biochemical Basis of Crop Tolerance Enhancement
The enhanced tolerance of crops like rice to herbicides in the presence of this compound is built on a combination of the mechanisms discussed above. The biochemical foundation of this protection is twofold: a reduction in the amount of herbicide entering the plant and a potential increase in the plant's ability to detoxify what does enter.
The most clearly documented basis for this compound's safening action against bensulfuron-methyl is the significant reduction in herbicide uptake by the crop's roots. cabidigitallibrary.orgnih.gov By physically limiting the entry of the herbicide, this compound prevents the herbicide from reaching the high concentrations needed to inhibit its target enzyme, acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids. frontiersin.org
Furthermore, recent research into the effects of bensulfuron-methyl on rice has identified a specific protein, OsCNGC12, a cyclic nucleotide-gated ion channel, as being involved in the herbicide's transport and toxicity. nih.gov Inactivation of this channel was found to reduce bensulfuron-methyl uptake and confer tolerance. While not directly studying this compound, this finding sheds light on the transport mechanisms that a safener like this compound might influence to reduce herbicide uptake.
In essence, this compound acts as a biochemical shield. It competitively interferes with the herbicide's ability to enter the crop plant, which appears to be its principal mode of action in protecting rice from bensulfuron-methyl. cabidigitallibrary.org This, possibly coupled with an induced enhancement of the plant's detoxification systems, ensures that the crop can tolerate the herbicide application while the weeds are effectively controlled.
Table 2: Summary of this compound's Safening Mechanisms
| Mechanism | Description | Key Biochemical Components | Reference |
|---|---|---|---|
| Detoxification Induction | Enhances the expression and activity of enzymes that break down the herbicide into non-toxic forms. | Cytochrome P450s, Glutathione S-transferases (GSTs) | researchgate.netmdpi.com |
| Uptake/Translocation Modulation | Reduces the absorption of the herbicide by the crop's roots, limiting its internal concentration. | Root cell membranes, transport proteins (e.g., potentially influencing channels like OsCNGC12) | cabidigitallibrary.orgnih.govnih.gov |
| Antagonistic Interaction | Directly counteracts the phytotoxic effect of the herbicide on the crop plant. | Competitive interaction at the site of uptake or action. | cabidigitallibrary.orgtandfonline.comnih.gov |
Environmental Fate and Biotransformation of Daimuron Methyl
Degradation Pathways in Environmental Matrices
The breakdown of Daimuron-methyl in the environment occurs through distinct pathways in soil and water, primarily driven by microbial activity and sunlight.
Microbial Degradation and Biotransformation Kinetics in Soil
The primary mechanism for the dissipation of this compound from soil is microbial degradation. nerc.ac.ukjst.go.jp Studies have shown that the degradation process is significantly slower in sterilized soil, indicating the crucial role of soil microorganisms. jst.go.jpmhlw.go.jp The rate of degradation, and thus the herbicide's persistence, varies depending on soil type and conditions. Field and container tests have reported half-lives (DT50) ranging from 13 to 105 days. mhlw.go.jp For instance, in one study, the half-life was estimated at approximately 4 weeks in soils under aerobic conditions. famic.go.jp Another report indicates a half-life of around 50 days. nih.gov The degradation kinetics generally follow a first-order model.
Table 1: Reported Degradation Half-Life (DT₅₀) of this compound in Soil
| Condition | Soil Type | Half-Life (Days) | Source(s) |
| Field | Volcanic Ash, Alluvial, Diluvial | 13 - 95 | mhlw.go.jp |
| Container | Volcanic Ash, Alluvial, Diluvial | 49 - 105 | mhlw.go.jp |
| Aerobic | Not Specified | ~28 (4 weeks) | famic.go.jp |
| Not Specified | Not Specified | 50 | nih.gov |
Identification of Microbial Metabolites and Intermediates
Microbial action on this compound leads to the formation of several intermediate compounds. The primary degradation pathway involves the cleavage of the urea (B33335) bond, a process attributed to microbial activity. jst.go.jp Studies using radiolabeled Daimuron (B1669775) have identified several key metabolites in both field and flooded soil conditions. mhlw.go.jpwam.go.jp
The main degradation products identified are cumylurea and p-tolylurea . jst.go.jp The formation of cumylurea is considered the principal transformation route. jst.go.jp Other identified metabolites result from the oxidation of the tolyl-group's methyl side-chain, leading to the formation of 1-(α,α-dimethylbenzyl)-3-(4'-hydroxymethylphenyl) urea and subsequently 1-(α,α-dimethylbenzyl)-3-(4'-carboxyphenyl) urea . jst.go.jpmhlw.go.jpwam.go.jp
Table 2: Identified Microbial Metabolites of this compound in Soil
| Metabolite Name | Chemical Structure | Pathway | Source(s) |
| Cumylurea | Not Available | Major pathway via cleavage of urea bond | jst.go.jp |
| p-Tolylurea | Not Available | Major pathway via cleavage of urea bond | jst.go.jp |
| 1-(α,α-dimethylbenzyl)-3-(4'-hydroxymethylphenyl) urea | Not Available | Minor pathway via oxidation of tolyl-methyl group | jst.go.jpmhlw.go.jpwam.go.jp |
| 1-(α,α-dimethylbenzyl)-3-(4'-carboxyphenyl) urea | Not Available | Minor pathway via further oxidation | jst.go.jpmhlw.go.jpwam.go.jp |
Role of Specific Microbial Consortia in this compound Breakdown
While specific microbial consortia responsible for this compound degradation have not been exhaustively detailed in the reviewed literature, the indispensable role of microbial communities is well-established. jst.go.jpmhlw.go.jp The degradation of urea-based herbicides like Diuron, which is structurally similar to Daimuron, has been linked to consortia involving bacteria such as Acinetobacter and Bacillus species. scielo.br These consortia often exhibit synergistic interactions, where different strains perform different steps in the degradation pathway, leading to more efficient breakdown than single organisms could achieve. mdpi.comnih.govnih.gov
Enzymatic studies have shown that laccase, an oxidative enzyme produced by various fungi and bacteria, can effectively degrade Daimuron in the presence of a mediator. nih.govresearchgate.net In one study, a laccase-mediator system degraded over 90% of the herbicide within 24 hours, a significant acceleration compared to its 50-day half-life in soil. nih.gov This suggests that microorganisms capable of producing such oxidative enzymes, like certain fungi, play a role in its natural attenuation.
Influence of Soil Microbiome Structure on Degradation Rates
The structure and health of the soil microbiome directly influence the rate of this compound degradation. The significant differences in degradation half-life observed across various soil types (e.g., volcanic ash, alluvial, diluvial soils) are linked to the distinct microbial communities these soils harbor. env.go.jpmhlw.go.jp Factors that affect microbial life, such as organic carbon content, pH, moisture, and temperature, will consequently impact the persistence of the herbicide. taylorandfrancis.com For example, studies on a herbicide mixture containing Daimuron showed that its application altered the microbial community in paddy soil. jst.go.jp The principle of microbial adaptation, where repeated exposure to a chemical can select for and enrich populations of microbes capable of degrading it, is a key factor. scielo.br Therefore, soils with a history of this compound application may exhibit faster degradation rates due to an adapted and more efficient microbial community.
Photolytic Degradation Processes in Aquatic Systems and on Surfaces
In aquatic environments, this compound is susceptible to photolytic degradation, where it is broken down by sunlight. This process is a significant dissipation pathway in surface waters. mhlw.go.jp The rate of photolysis is influenced by the presence of other substances in the water; degradation is faster in natural water than in sterilized distilled water, suggesting that dissolved organic matter or other photosensitizing agents in natural aquatic systems can accelerate the reaction. env.go.jpnih.gov
The photolysis half-life in natural water under a fluorescent lamp (300-400 nm) was found to be 28.3 hours. env.go.jp When extrapolated to natural sunlight conditions in Tokyo during the spring, this corresponds to a half-life of approximately 2.7 to 3.3 days. env.go.jpmhlw.go.jp In contrast, the hydrolysis of this compound is slow, particularly at neutral to alkaline pH, making photolysis the more dominant abiotic degradation process in water. mhlw.go.jp Information regarding photolysis on surfaces like plant leaves was not available in the reviewed literature.
Table 3: Photodegradation Half-Life of this compound in Water
| Water Type | Light Source | Reported Half-Life | Equivalent Natural Half-Life (Tokyo, Spring) | Source(s) |
| Natural Water | Fluorescent Lamp (300-400nm) | 11.9 - 28.3 hours | 2.68 - 3.3 days | env.go.jpmhlw.go.jp |
| Sterilized Distilled Water | Fluorescent Lamp (300-400nm) | > 7 days | Not Applicable | env.go.jp |
Wavelength Dependence and Quantum Yield Analysis
A complete analysis of the wavelength dependence and quantum yield for the photolysis of this compound is not available in the reviewed scientific literature. herts.ac.uk Quantum yield is a measure of the efficiency of a photochemical process, representing the number of molecules that undergo a specific reaction for each photon absorbed. taylorandfrancis.comnih.gov This value is crucial for accurately modeling the photodegradation rate of a chemical in the environment under varying light conditions.
While specific data for this compound is absent, photolysis studies were conducted using light sources with a wavelength range of 300-400 nm, indicating that the compound absorbs light and reacts within this part of the UV spectrum. env.go.jp For many organic compounds, quantum yields can vary significantly with the wavelength of light, which complicates direct extrapolation from laboratory studies using artificial lamps to real-world environmental conditions. nih.gov
Identification of Photodegradation Products
The process of photodegradation involves the breakdown of chemical compounds by light energy. For many herbicides, this is a significant pathway of dissipation in the environment. However, specific data identifying the photodegradation products of this compound are not extensively documented in publicly available scientific literature. herts.ac.uk General studies on the photodegradation of phenylurea herbicides, such as diuron, indicate that the primary reactions involve N-dealkylation and hydroxylation of the phenyl ring. researchgate.net The degradation rate can be influenced by various factors, including the presence of photosensitizers in the water. researchgate.net It is plausible that this compound undergoes similar transformations, potentially yielding products like 1-(1-methyl-1-phenylethyl)-3-(p-tolyl)urea through demethylation, although specific studies confirming these products for this compound are required.
Hydrolytic Degradation Pathways
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of a pesticide to hydrolysis is a key factor in its environmental persistence. For this compound, specific data on its hydrolytic degradation half-life (DT₅₀) at neutral pH are noted as unavailable. herts.ac.uk Generally, urea herbicides can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can cleave the urea bridge. This process would lead to the formation of substituted anilines and other derivatives. For this compound, this could theoretically result in the formation of p-toluidine (B81030) and a derivative of 1-methyl-1-phenylethylamine. However, without specific experimental data, the precise hydrolytic degradation pathway and the rate of these reactions under various environmental pH conditions remain unconfirmed.
Oxidative Degradation Mechanisms
Oxidative degradation is a crucial process in the breakdown of many organic compounds in the environment, often mediated by microorganisms or chemical reactions involving reactive oxygen species. While the specific oxidative degradation mechanisms for this compound are not detailed in the available literature, insights can be drawn from related phenylurea herbicides like diuron. For diuron, degradation pathways involving oxidation include hydroxylation of the aromatic ring and N-demethylation, driven by hydroxyl radicals. researchgate.net These reactions transform the parent compound into more polar and typically less toxic metabolites. researchgate.net In plants and soil, detoxification of herbicides can occur through enzymatic processes involving oxidation, reduction, and hydrolysis. researchgate.net It is hypothesized that this compound degradation follows similar oxidative pathways, leading to hydroxylated and N-demethylated metabolites, but specific research is needed for confirmation.
Mobility and Distribution in Environmental Compartments
The movement and final destination of a pesticide in the environment are governed by its physical and chemical properties and interactions with soil, water, and air.
Adsorption-Desorption Dynamics in Soil Systems
The tendency of a chemical to bind to soil particles is known as adsorption, while its release back into the soil solution is desorption. These dynamics are critical in determining the availability of a pesticide for leaching, uptake by plants, or degradation. bayer.co.uk The primary factors influencing the adsorption of herbicides like this compound are the organic matter and clay content of the soil. californiaagriculture.org
Modeling studies conducted on paddy fields have provided insights into the adsorption behavior of this compound. The Freundlich adsorption coefficient (Kf), which indicates the adsorption capacity of the soil, has been calibrated for different soil types. nih.gov Higher Kf values suggest stronger binding to the soil. Inverse modeling of laboratory and outdoor experiments has been used to determine key environmental fate parameters. researchgate.net
Below is a table of calibrated parameters for Daimuron from a modeling study, illustrating the variability in its behavior based on soil type and experimental conditions. nii.ac.jp
| Parameter | Condition | Soil Type | q25 | q50 (Median) | q75 |
|---|---|---|---|---|---|
| kW (1/day) | Laboratory | Alluvial | 0.002 | 0.003 | 0.005 |
| kW (1/day) | Laboratory | Volcanic ash | 0.003 | 0.012 | 0.043 |
Table 1: Calibrated degradation rate constants in water (kW) for Daimuron in laboratory settings with different soil types. The q25, q50, and q75 values represent the 25th, 50th, and 75th quantiles from the model simulations. nii.ac.jp
Leaching Potential through Soil Profiles
Leaching is the process by which a pesticide moves through the soil profile with water, potentially reaching groundwater. The mobility of a pesticide is inversely related to its adsorption in soil; strongly adsorbed compounds are less likely to leach. californiaagriculture.org For phenylurea herbicides, leaching is influenced by soil texture, with greater movement observed in sandy soils compared to clay soils. mdpi.com
While a specific Groundwater Ubiquity Score (GUS) for this compound is not available, its detection in river systems following application in paddy fields suggests a degree of mobility. herts.ac.uknih.gov Studies on similar herbicides, such as sulfometuron-methyl, show that they can be mobile, especially in soils where the pH is higher than the herbicide's pKa, which increases its solubility and availability in the soil solution. mdpi.com The presence of other herbicides in a mixture can also increase the leaching of an individual compound by competing for adsorption sites on soil particles. mdpi.com
Volatilization Characteristics from Soil and Plant Surfaces
Volatilization is the conversion of a substance from a solid or liquid state into a gaseous state, allowing it to move into the atmosphere. Specific data on the volatilization of this compound from soil and plant surfaces are not available in the reviewed literature. herts.ac.uk However, the process is governed by several key factors including the compound's vapor pressure, temperature, soil moisture, and air movement. Generally, volatilization losses are greater from moist soil surfaces and increase with rising temperatures and wind speed. If the soil surface becomes dry, volatilization is significantly reduced.
Runoff and Lateral Transport in Agricultural Landscapes
The application of this compound in flooded paddy fields makes it susceptible to transport via runoff and lateral water movement. tuat.ac.jp The movement of pesticides from these fields into surrounding aquatic environments is a critical process influencing their environmental concentration and potential impact.
Research conducted in paddy watersheds has specifically monitored the concentration of daimuron (also referred to as dymron) to understand its transport dynamics. tuat.ac.jp These studies reveal that pesticide runoff is not constant but is significantly influenced by hydrological events and water management practices. tuat.ac.jp Surface drainage and subsequent pesticide discharge increase markedly in response to significant rainfall events, particularly those exceeding 1.5 cm per day. tuat.ac.jp
Simulation models, such as the Pesticide Concentration in Paddy Field-1 (PCPF-1), have been developed to predict the fate and transport of pesticides in paddy ecosystems. tuat.ac.jp These models account for a variety of processes within the paddy water and the surface soil layer, including dissolution, adsorption-desorption between water and soil, dilution from rainfall and irrigation, and transport via percolation. tuat.ac.jp
Key factors that have been identified to control the runoff of pesticides like daimuron from paddy fields include the water holding period (WHP) and the excess water storage capacity (EWSC) of the paddy. tuat.ac.jp Uncertainty analyses using Monte Carlo simulations have been performed to assess the discharge of daimuron under various rainfall and water management scenarios. tuat.ac.jp These analyses have led to recommendations for best management practices, such as implementing intermittent irrigation and using high drainage gates to increase both the water holding period and the storage capacity, thereby reducing pesticide runoff. tuat.ac.jp
| Factor | Description | Impact on this compound Runoff | Source |
|---|---|---|---|
| Rainfall Events | Precipitation, particularly heavy rainfall. | Events >1.5 cm/day significantly increase surface drainage and pesticide discharge. | tuat.ac.jp |
| Water Holding Period (WHP) | The duration that water is held in the paddy field after pesticide application before being drained. | A longer WHP (e.g., >10 days) allows more time for degradation and reduces the amount of active ingredient available for runoff. | tuat.ac.jp |
| Excess Water Storage Capacity (EWSC) | The capacity of the paddy to hold additional water (e.g., from rainfall) before overflowing. | Maintaining a higher EWSC (e.g., >2 cm) buffers against rainfall-induced runoff events. | tuat.ac.jp |
Ecological Impacts and Non Target Organism Interactions
Impact on Soil Microbial Ecosystems
Effects on Soil Enzyme Activity:Beyond its own degradation by laccase, no studies were found that assess the effect of Daimuron (B1669775) on the broader spectrum of soil enzyme activities.
Due to this critical lack of specific scientific data for Daimuron, generating a thorough, informative, and scientifically accurate article that strictly follows the provided outline is not feasible. Constructing such an article would require speculating or using data from other, different herbicides, which would violate the explicit instructions of the request.
Broader Ecosystem-Level Implications
Due to the absence of targeted research on Daimuron-methyl, a detailed and scientifically accurate account of its specific effects on the following areas cannot be provided.
Disruptions to Trophic Interactions and Food Web Dynamics
No studies were identified that specifically investigate the effects of this compound on trophic interactions and food web dynamics. Herbicides, in general, can indirectly affect food webs by altering the plant community structure, which forms the base of most terrestrial and aquatic food chains. nih.govmdpi.com The reduction of specific plant species can lead to a decline in herbivores that depend on those plants for food, subsequently impacting their predators. beyondpesticides.org However, without research specific to this compound, it is not possible to determine which trophic levels might be affected or the magnitude of such potential disruptions.
Potential for Indirect Effects on Ecosystem Services
Ecosystem services are the benefits that humans derive from ecosystems. Herbicides can indirectly affect these services. For instance, by impacting non-target plants, including those that support pollinators, herbicides can disrupt pollination services, which are crucial for the reproduction of many crops and wild plants. flvc.org Similarly, effects on soil microorganisms could alter nutrient cycling processes. flvc.org There is no specific information available linking this compound to impacts on any particular ecosystem service.
Herbicide Resistance Dynamics and Management
Mechanisms of Resistance to DAIMURON-METHYL in Weeds
Target-Site Resistance (TSR) Mechanisms
Target-site resistance is a common mechanism of resistance to ALS-inhibiting herbicides. iastate.edu It arises from genetic mutations that alter the herbicide's target enzyme, in this case, the acetolactate synthase (ALS) enzyme. cambridge.orgillinois.educambridge.org These alterations prevent the herbicide from binding effectively to the enzyme, thereby allowing the enzyme to continue its function and the plant to survive. pesticidestewardship.orgyoutube.comyoutube.com
The most prevalent form of target-site resistance to ALS inhibitors involves point mutations in the ALS gene. cambridge.orgillinois.educambridge.org These mutations result in the substitution of a single amino acid in the ALS enzyme. iastate.eduawsjournal.org Several specific amino acid substitutions have been identified in various weed species that confer resistance to ALS-inhibiting herbicides. nih.govcrimsonpublishers.com The location and nature of the amino acid substitution can determine the level of resistance and the cross-resistance to different chemical families of ALS inhibitors. uwa.edu.aunih.govmdpi.comroadsideweeds.com For example, substitutions at positions such as Pro-197, Ala-205, Asp-376, and Trp-574 in the ALS enzyme are known to confer high levels of resistance. nih.govcrimsonpublishers.comnih.govmdpi.comroadsideweeds.com
| Amino Acid Position | Original Amino Acid | Substituted Amino Acid | Weed Species Example | Reference |
| 122 | Alanine | Tyrosine | Wild Radish (Raphanus raphanistrum) | uwa.edu.au |
| 197 | Proline | Threonine, Serine, Leucine, Histidine | Flixweed (Descurainia sophia), Catchweed bedstraw (Galium aparine) | roadsideweeds.comresearchgate.net |
| 205 | Alanine | Phenylalanine | Annual bluegrass (Poa annua) | nih.gov |
| 376 | Aspartic acid | Glutamic acid | Catchweed bedstraw (Galium aparine) | roadsideweeds.com |
| 574 | Tryptophan | Leucine | Catchweed bedstraw (Galium aparine) | roadsideweeds.com |
A less common mechanism of target-site resistance is the amplification of the gene encoding the target enzyme. nih.govpesticidestewardship.org In this scenario, the weed produces an increased amount of the target enzyme. pesticidestewardship.org While the enzyme itself remains susceptible to the herbicide, the sheer overproduction of the enzyme means that a standard herbicide application rate is insufficient to inhibit all of the enzyme molecules, allowing the plant to survive. nih.govpesticidestewardship.org This mechanism has been observed for resistance to other herbicides, such as glyphosate, where an increased number of copies of the EPSPS gene leads to higher levels of the target enzyme. nih.goviastate.edu
Non-Target-Site Resistance (NTSR) Mechanisms
Non-target-site resistance encompasses a range of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govnih.govlatrobe.edu.auyoutube.comnih.govresearchgate.net These mechanisms are generally more complex than target-site resistance and can confer resistance to multiple herbicides with different modes of action. nih.govnih.gov
One of the most significant NTSR mechanisms is the enhanced metabolism of the herbicide within the weed. pesticidestewardship.orgresearchgate.netnih.govksu.edu Resistant plants can detoxify the herbicide more rapidly than susceptible plants, converting it into non-toxic metabolites before it can reach the target ALS enzyme. pesticidestewardship.orgnih.govksu.edumdpi.com This enhanced metabolism is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). researchgate.netnih.govksu.edumdpi.comuppersouthplatte.org The increased activity of these enzymes allows the weed to break down the herbicide at a faster rate, preventing it from accumulating to lethal levels. nih.govmdpi.com
| Enzyme Family | Function | Herbicide Class Affected |
| Cytochrome P450s | Oxidation of the herbicide molecule | Sulfonylureas, Imidazolinones |
| Glutathione S-transferases (GSTs) | Conjugation of the herbicide with glutathione | Fenoxaprop-P-ethyl |
| Glycosyltransferases (GTs) | Conjugation of the herbicide with sugars | Various |
Another NTSR mechanism involves reducing the amount of herbicide that reaches the target site through decreased uptake or altered translocation and sequestration. nih.govlatrobe.edu.auresearchgate.netresearchgate.net Some resistant weeds may have modifications to their leaf cuticle that reduce the absorption of foliar-applied herbicides. uppersouthplatte.org Alternatively, once the herbicide is absorbed, it may be sequestered in cellular compartments, such as the vacuole, or bound to cell walls, preventing it from reaching the chloroplasts where the ALS enzyme is located. pesticidestewardship.orglatrobe.edu.auuppersouthplatte.org Altered translocation patterns can also limit the movement of the herbicide to the meristematic tissues where it is most active. latrobe.edu.auresearchgate.net These mechanisms effectively reduce the concentration of the active herbicide at its site of action. latrobe.edu.auresearchgate.net
Genetic and Molecular Basis of Resistance Development
The emergence of herbicide resistance is a significant evolutionary process, fundamentally driven by genetic mutations that confer a survival advantage to weed biotypes under selection pressure. Resistance mechanisms are broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov TSR involves modifications to the herbicide's target protein, while NTSR encompasses a range of mechanisms that prevent the herbicide from reaching its target at a lethal concentration. nih.govnih.gov
For thiocarbamate herbicides, a class to which this compound is related, resistance is often associated with NTSR mechanisms. bioone.orgcambridge.org These can include reduced herbicide uptake or translocation, sequestration of the herbicide away from its site of action, or, most commonly, enhanced metabolic detoxification. nih.govpesticidestewardship.orguppersouthplatte.org Metabolic resistance can be particularly problematic as it may confer cross-resistance to herbicides with different modes of action. nih.gov
General mechanisms of herbicide resistance include:
Altered Target Site: A mutation in the gene encoding the target protein prevents the herbicide from binding effectively. pesticidestewardship.org
Enhanced Metabolism: The resistant plant can more rapidly detoxify the herbicide, often through the action of enzyme families like cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and glycosyltransferases (GTs). nih.govnih.gov
Reduced Absorption or Translocation: The herbicide is less effectively absorbed by the plant or is not transported to its site of action. nih.gov
Sequestration: The herbicide is moved into cellular compartments like the vacuole, where it cannot cause harm. nih.govpesticidestewardship.org
Target Protein Overexpression: The plant produces significantly more of the target protein, requiring a higher dose of the herbicide to be effective. nih.govpesticidestewardship.org
Transcriptomic and Metabolomic Profiling of Resistant Biotypes
While specific transcriptomic and metabolomic studies on this compound resistant weeds are not extensively documented, the application of these "omics" technologies provides a powerful framework for understanding the molecular basis of NTSR. nih.gov These approaches offer a holistic view of the changes in gene expression (transcriptomics) and metabolic pathways (metabolomics) that occur in resistant plants compared to susceptible ones. nih.gov
Transcriptomic analysis (RNA-seq) can identify differentially expressed genes (DEGs) in resistant biotypes upon herbicide application. frontiersin.org In weeds resistant to other herbicides, such studies have consistently shown the upregulation of genes involved in detoxification and stress responses. nih.govnih.gov For a compound like this compound, a transcriptomic study would likely reveal increased expression of genes encoding:
Cytochrome P450s (P450s): A large family of enzymes known to be involved in the metabolism of numerous herbicides. nih.gov
Glutathione S-transferases (GSTs): Enzymes that conjugate glutathione to herbicide molecules, marking them for detoxification. nih.govnih.gov
ABC Transporters: Membrane proteins that can pump herbicides or their metabolites out of the cell or into vacuoles. nih.gov
Metabolomic analysis complements transcriptomics by identifying and quantifying the small-molecule metabolites within a plant. nih.gov This can reveal the ultimate outcome of altered gene expression. In a resistant weed, metabolomic profiling might show a rapid decrease in the concentration of the parent this compound molecule and a corresponding increase in the concentration of its non-toxic metabolites. nih.gov Integrated transcriptomic and metabolomic analyses can link specific upregulated genes to the metabolic pathways responsible for detoxification, providing a comprehensive picture of the resistance mechanism. frontiersin.org
The table below illustrates the kind of data that could be generated from a hypothetical transcriptomic study on a this compound resistant weed biotype.
| Gene Family | Example Genes | Fold Change in Resistant Biotype (Hypothetical) | Putative Function |
| Cytochrome P450 | CYP71A1, CYP81A21 | +15 | Herbicide oxidation |
| Glutathione S-transferase | GST-U1, GST-F3 | +10 | Herbicide conjugation |
| ABC Transporter | ABCB1, ABCG4 | +8 | Herbicide transport/sequestration |
| Glycosyltransferase | UGT73C1 | +12 | Herbicide glucosylation |
Marker-Assisted Detection of Resistance Alleles
Marker-assisted selection (MAS) is a powerful tool in plant breeding that uses molecular markers to indirectly select for a desired genetic trait. nih.gov While primarily used for crop improvement, the same principles can be applied to detect and manage herbicide resistance in weeds. dundee.ac.uk This involves identifying DNA markers (such as SNPs, SSRs, or InDels) that are tightly linked to the gene or genes conferring resistance. nih.gov
For this compound resistance, the process would involve:
Identifying the Resistance Locus: Through genetic mapping techniques like Quantitative Trait Locus (QTL) analysis in controlled crosses between resistant and susceptible plants, the chromosomal region containing the resistance gene(s) is identified.
Developing Markers: DNA sequencing of this region would identify polymorphisms (variations) that are consistently present in resistant individuals but absent in susceptible ones. nih.gov
Designing Diagnostic Assays: High-throughput assays, often PCR-based, are then designed to quickly screen weed populations for the presence of these resistance-linked markers. dundee.ac.uk
The availability of such markers would enable early detection of resistance in the field before it becomes a widespread problem, allowing for more targeted and proactive management strategies. scielo.br
Evolutionary Ecology of Resistance Development
The evolution of herbicide resistance in a weed population is an ecological process governed by the principles of natural selection. The rate at which resistance spreads is influenced by the population dynamics of the weed and the intensity of the selection pressure applied by the herbicide. researchgate.net
Population Dynamics of Resistant Weed Biotypes
The development of resistance within a weed population typically follows a predictable pattern. Initially, resistant individuals are present at a very low frequency, arising from spontaneous mutations or pre-existing genetic variation. unl.edumpg.de When a herbicide like this compound is applied, it effectively controls the susceptible (S) biotypes. unl.edu
The few resistant (R) individuals that survive will reproduce, and their offspring will inherit the resistance trait. With each subsequent application of the same herbicide, the proportion of R individuals in the population increases. researchgate.netucanr.edu The speed of this process is influenced by several factors:
Initial Frequency of Resistance Alleles: Higher initial frequencies lead to faster evolution of resistance. researchgate.net
Genetics of Resistance: Resistance conferred by a single, dominant gene will spread more rapidly than a polygenic, recessive trait. researchgate.net
Weed Biology: Species with high seed production and effective dispersal mechanisms can spread resistance genes more quickly. unl.edu
Gene Flow: The movement of resistance genes via pollen or seed dispersal between populations can introduce resistance to new areas. researchgate.net
Fitness Cost: If the resistance trait comes with a "fitness cost" (e.g., reduced growth or competitiveness in the absence of the herbicide), the spread of resistance may be slowed. biorxiv.org
Simulation models are valuable tools for predicting how different management options will affect weed density and the frequency of resistance alleles over time. mdpi.com
Factors Driving Resistance Selection Pressure
Selection pressure is the intensity with which the herbicide favors the survival and reproduction of resistant individuals over susceptible ones. ucanr.edu Several factors related to herbicide use and agricultural practices can increase the selection pressure for this compound resistance:
| Factor | Description | Impact on Selection Pressure |
| Frequency of Use | Repeated application of this compound or herbicides with the same mode of action in consecutive seasons. | High - Consistently removes susceptible individuals, allowing resistant ones to dominate. ucanr.edu |
| Herbicide Efficacy | Highly effective herbicides that kill a very large proportion of the susceptible population. | High - Creates a strong selective advantage for any resistant individuals that survive. |
| Herbicide Persistence | Herbicides with long residual activity in the soil. | High - Can expose multiple weed germination cohorts to selection from a single application. ucanr.edu |
| Lack of Diversity | Reliance solely on chemical control without integrating other methods (e.g., tillage, crop rotation). | High - No alternative mortality sources for resistant weeds. |
| Weed Density | High weed populations increase the probability that a resistant mutant exists and will be selected. | High - Larger population size increases the chance of a resistance allele being present. |
The intensity of selection pressure is a critical factor; strong, continuous pressure can lead to the rapid evolution of high levels of resistance and cross-resistance to other chemicals. nih.govmdpi.com
Academic Approaches to Resistance Mitigation
To combat the development and spread of herbicide resistance, academic research focuses on integrated weed management (IWM) strategies that reduce selection pressure and utilize a diversity of control tactics. caws.org.nzmdpi.com Proactive management is crucial, as controlling a resistant population is far more difficult and costly than preventing its initial establishment. sciencex.com
Key academic-supported strategies to mitigate this compound resistance include:
Herbicide Rotation and Mixtures: The most widely recommended strategy is to rotate herbicides with different modes of action or use tank-mixtures. mdpi.com This makes it less likely that a weed will survive that is resistant to multiple, distinct chemical classes. sciencex.com
Integration of Non-Chemical Control: Combining herbicide use with non-chemical methods like mechanical tillage, crop rotation, and the use of cover crops creates multiple sources of weed mortality and reduces the reliance on any single tactic. caws.org.nzmdpi.com
Strategic Application: Following label recommendations and applying herbicides at the correct timing and when weeds are most vulnerable can maximize efficacy and reduce the selection of less-susceptible individuals. mdpi.com
Monitoring and Early Detection: Regularly scouting fields to identify weed escapes and using diagnostic tools (such as those based on molecular markers) to test for resistance can enable a rapid and targeted response. caws.org.nz
Preventing Spread: Cleaning farm equipment to prevent the movement of resistant weed seeds between fields is a critical containment practice. researchgate.net
By implementing these diverse and integrated strategies, the selection pressure for this compound resistance can be significantly reduced, preserving its efficacy as a weed management tool. caws.org.nz
Characterization of Cross-Resistance Patterns
Cross-resistance occurs when a weed biotype develops resistance to a specific herbicide and, as a result, also exhibits resistance to other herbicides with the same mode of action, even without prior exposure to them. ucanr.edu This is a common occurrence for herbicides that inhibit the PSII pathway. Resistance can stem from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR): This form of resistance typically involves a genetic mutation in the gene that codes for the herbicide's target protein. For PSII inhibitors like this compound, the target is the D1 protein in the chloroplast. A mutation can alter the protein's structure, preventing the herbicide molecule from binding effectively, thereby rendering it ineffective. TSR often leads to high levels of resistance but the pattern of cross-resistance can be variable. For instance, a specific mutation might confer strong resistance to triazine herbicides but less so to urea-based herbicides like this compound, or vice versa.
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. nih.gov The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant produces higher levels of enzymes, such as cytochrome P450 monooxygenases, that break down the herbicide into non-toxic substances. usda.govagriculturejournals.cz NTSR can confer broad and unpredictable cross-resistance patterns, sometimes even to herbicides with different modes of action (multiple resistance). nih.govusda.gov
While specific research detailing the cross-resistance patterns for this compound is limited in the available literature, extensive studies on other PSII inhibitors in key agricultural weeds, such as Echinochloa species (barnyardgrass), provide critical insights. For example, biotypes of Echinochloa colona that have developed resistance to propanil, another PSII inhibitor, have been documented. core.ac.ukcatie.ac.cr The mechanism in these cases is often an increased ability to metabolize the herbicide via the aryl acylamidase enzyme, the same mechanism that confers tolerance in rice. core.ac.uk
In a study on multiple-herbicide-resistant junglerice (Echinochloa colona), a biotype was identified with resistance to propanil (a PSII inhibitor), imazamox (an ALS inhibitor), fenoxaprop-P-ethyl (an ACCase inhibitor), and quinclorac (an auxin mimic). usda.gov This highlights the complexity of resistance, where a population can be resistant to multiple modes of action simultaneously. Research in Echinochloa phyllopogon has shown that cytochrome P450 enzymes can confer broad cross-resistance patterns, extending to PSII inhibitors. nih.gov
The following table presents a representative example of cross-resistance patterns observed in Echinochloa crus-galli biotypes resistant to different herbicide modes of action. It is important to note that this compound was not explicitly tested in these studies, but the data for other PSII inhibitors (like propanil) can infer potential cross-resistance risks.
| Resistant Biotype | Primary Resistance | Cross-Resistance to other PSII Inhibitors (e.g., Propanil) | Cross-Resistance to ALS Inhibitors (e.g., Penoxsulam) | Cross-Resistance to ACCase Inhibitors (e.g., Cyhalofop) | Reference |
|---|---|---|---|---|---|
| Echinochloa crus-galli (Uruguay Biotype 1) | Quinclorac (Auxin mimic) | Resistant | Susceptible | Susceptible | bioone.org |
| Echinochloa crus-galli (Uruguay Biotype 2) | ALS Inhibitors (Imazapyr + Imazapic) | Susceptible | Resistant | Susceptible | bioone.org |
| Echinochloa crus-galli (Uruguay Biotype 3) | Propanil (PSII Inhibitor) | High Resistance | Susceptible | Susceptible | bioone.org |
| Echinochloa colona (Arkansas, USA) | Multiple (Propanil, Quinclorac, ALS & ACCase inhibitors) | Resistant | Resistant | Resistant | usda.govcore.ac.uk |
This table is illustrative and based on findings for the specified herbicides. The response of these biotypes to this compound has not been specifically documented in the cited research.
Strategies for Delaying Resistance Onset
To preserve the utility of this compound and other herbicides, a proactive and integrated approach to weed management is essential. bayer.usiastate.edu The primary goal is to reduce the selection pressure for resistant weeds by minimizing reliance on a single herbicide or mode of action. bayer.com Effective strategies include a combination of chemical, cultural, and mechanical methods. illinois.edu
Chemical Strategies:
Herbicide Rotation: This is a cornerstone of resistance management. Avoid using herbicides with the same mode of action (e.g., other PSII inhibitors) in the same field year after year. Rotating to herbicides with different modes of action makes it less likely that a weed population will adapt to a single chemical pressure. manageresistancenow.ca
Tank-Mixing and Pre-packaged Mixtures: Using a mixture of two or more herbicides with different modes of action that are both effective against the target weed can significantly delay resistance. cottoninc.com For a weed to survive, it would need to possess resistance mechanisms to both active ingredients, which is a much rarer occurrence. manageresistancenow.ca
Use of Residual Herbicides: Applying a pre-emergence herbicide with residual activity can reduce the number of weeds that emerge, thereby decreasing the selection pressure on post-emergence herbicides. bayer.us
Cultural and Mechanical Strategies:
Crop Rotation: Rotating crops allows for the use of different herbicide programs and changes the agronomic environment, disrupting the life cycle of weeds adapted to a specific crop. iastate.edumanageresistancenow.ca For instance, rotating from rice to a broadleaf crop like soybean can help manage grass weeds that have become problematic. unitedsoybean.org
Tillage: Mechanical tillage can be used to control weeds before planting and to manage any escapes after herbicide application, preventing them from setting seed. iastate.edu
Competitive Cultivars and Planting Density: Using competitive crop varieties and optimizing planting density can help the crop establish a canopy more quickly, shading out and suppressing weed growth. unitedsoybean.org
Water Management: In rice cultivation, proper water management, such as maintaining a consistent flood, can be an effective cultural practice for suppressing many weed species. nih.gov
Sanitation: Preventing the spread of resistant weed seeds is crucial. This includes cleaning farm equipment between fields and using certified weed-free crop seed. illinois.edugrowiwm.org
Integrated Weed Management (IWM): The most robust strategy is the adoption of a comprehensive IWM program that combines all available tools—chemical, cultural, mechanical, and biological—in a coordinated plan. bayer.commdpi.com This holistic approach reduces the reliance on any single tactic and is the most sustainable way to manage weeds and delay the onset of herbicide resistance. illinois.edu
By implementing these diverse strategies, the selection pressure for resistance to this compound and other PSII inhibitors can be significantly reduced, extending their effectiveness for future use in crop protection.
Advanced Analytical Methodologies for Daimuron Methyl and Its Metabolites
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical step in the analytical workflow for detecting trace levels of herbicides like Daimuron-methyl. The primary goals are to isolate the target analytes from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. The choice of technique depends heavily on the nature of the sample matrix.
Solid-Phase Extraction (SPE) Methods for Water Matrices
Solid-Phase Extraction (SPE) is the most common and effective technique for extracting and concentrating phenylurea and sulfonylurea herbicides from water samples, including surface water, groundwater, and drinking water. nih.govresearchgate.net The general procedure involves passing a water sample through a cartridge containing a solid sorbent that retains the analytes. acs.org Interferences are washed away, and the analytes are then eluted with a small volume of an organic solvent. epa.gov
The selection of the sorbent is crucial for achieving high recovery. Reversed-phase materials like octadecyl-silane (C18) are widely used for phenylurea herbicides. nih.govtandfonline.com For a broader range of herbicides, including the more polar sulfonylureas, graphitized carbon black (e.g., Carbograph) or polymeric sorbents are often employed. acs.org Method optimization involves adjusting the sample pH, as the acidity of sulfonylureas can influence their retention on the sorbent. epa.gov After loading the sample, the cartridge is typically washed and dried before the final elution of the concentrated analytes with a solvent such as acetonitrile or methanol. epa.govtandfonline.com This process can achieve high enrichment factors, allowing for the detection of herbicides at very low concentrations (ng/L levels). nih.govacs.org
Table 1: Example SPE Parameters for Herbicide Analysis in Water
| Parameter | Method for Phenylureas nih.govtandfonline.com | Method for Sulfonylureas epa.gov |
| Sorbent | C18 (Octadecyl-silane) | RP C18 |
| Sample Volume | 500 - 1000 mL | Not Specified |
| Sample pH | Adjusted to 7 | Adjusted to 3-4 with acetic acid |
| Conditioning | Methanol, then water | Methanol, then water |
| Elution Solvent | Acetonitrile | Acetonitrile / Water (6:4, v/v) |
| Enrichment Factor | 333 - 1000 | Not Specified |
| Recovery | 87.8% - 105% | 70% - 120% |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Matrices
For solid matrices such as soil and agricultural products, the QuEChERS method has become a dominant sample preparation technique due to its speed, simplicity, and effectiveness for multi-residue analysis. weber.huquechers.eunih.gov Soils, in particular, are complex matrices that can strongly interact with pesticides, making extraction challenging. weber.huweber.hu
The QuEChERS procedure involves two main stages. First, the sample (e.g., 10 g of soil) is extracted with an organic solvent, typically acetonitrile, in a centrifuge tube. quechers.euweber.hu Extraction and phase separation are facilitated by the addition of salts, most commonly magnesium sulfate (MgSO₄) to remove water and sodium chloride (NaCl) to induce partitioning. quechers.eu After shaking and centrifugation, an aliquot of the acetonitrile supernatant is taken for the second stage: dispersive solid-phase extraction (d-SPE) for cleanup. quechers.euresearchgate.net
In the d-SPE step, the extract is mixed with a small amount of sorbent material to remove matrix co-extractives. Common sorbents include:
Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and some sugars.
C18: To remove non-polar interferences like lipids.
Graphitized Carbon Black (GCB): To remove pigments and sterols, although it may also retain some planar pesticides.
Zirconium dioxide-based sorbents (Z-Sep): Effective for removing lipids from fatty matrices. d-nb.info
After adding the d-SPE sorbents, the mixture is vortexed and centrifuged, and the final, cleaned-up extract is collected for analysis. quechers.euweber.hu
Table 2: General Steps of the QuEChERS Method for Solid Samples
| Step | Procedure | Purpose |
| 1. Sample Weighing | Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube. | Standardize sample amount. |
| 2. Extraction | Add 10-15 mL of acetonitrile. Shake vigorously for 1 minute. | Extract pesticides from the matrix. |
| 3. Partitioning | Add MgSO₄ and NaCl (often from a pre-packaged salt packet). Shake and centrifuge. | Remove water and induce phase separation. |
| 4. Cleanup (d-SPE) | Transfer an aliquot of the supernatant to a new tube containing d-SPE sorbents (e.g., MgSO₄, PSA, C18). | Remove interfering co-extractives. |
| 5. Final Extract | Vortex and centrifuge the d-SPE tube. Collect the supernatant for analysis. | Obtain a clean extract for injection. |
Specialized Extraction for Plant and Microbial Samples
Analyzing this compound and its metabolites in plant and microbial samples requires tailored extraction protocols to handle the unique matrix compositions.
For plant samples , such as rice plants or cereals, the extraction process often begins with homogenization of the tissue to ensure efficient solvent contact. nih.gov A common approach involves extraction with a solvent like methylene chloride or acetonitrile. nih.gov For certain plant matrices, a modified QuEChERS protocol can be highly effective. researchgate.net Following the initial extraction, a cleanup step is essential to remove the high content of pigments, lipids, and other endogenous compounds. This can be achieved using SPE cartridges packed with materials like Florisil or through d-SPE with sorbents like GCB and C18. researchgate.netnih.gov
For microbial samples , the primary challenge is to efficiently lyse the microbial cells to release any intracellularly bound parent compound or its metabolites. This crucial first step is not typically required for environmental matrices. Cell lysis can be achieved through a combination of physical (e.g., bead beating), chemical (e.g., detergents), or enzymatic methods. Once the cells are lysed, the resulting mixture can be extracted using organic solvents. The subsequent steps of partitioning and cleanup would be similar to those used for other complex biological samples, employing techniques like SPE or d-SPE to remove cellular debris, proteins, and lipids before instrumental analysis.
Cleanup Procedures for Complex Matrices
Cleanup is a vital procedure for complex matrices like soil, fatty plants (e.g., rapeseed oil), and biological samples to prevent matrix effects and protect the analytical instrumentation. d-nb.info Matrix effects can suppress or enhance the analyte signal in the detector, leading to inaccurate quantification.
Beyond the d-SPE sorbents used in QuEChERS, column chromatography is a common cleanup technique. Cartridges containing sorbents like Florisil or silica gel are used to separate analytes from interfering compounds based on polarity. nih.gov For matrices with high-fat content, such as rapeseed oil, specialized sorbents like zirconium dioxide (e.g., Z-Sep) or proprietary materials like EMR-Lipid have been shown to be highly effective at removing lipids while maintaining good recoveries for the target herbicides. d-nb.info The choice of cleanup strategy is a balance between removing a sufficient amount of interfering substances and avoiding the loss of the target analytes.
Chromatographic Separation Techniques
Following extraction and cleanup, the prepared sample extract is analyzed using chromatographic techniques to separate the target analytes from any remaining matrix components and to quantify them.
High-Performance Liquid Chromatography (HPLC) Systems
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the determination of phenylurea and sulfonylurea herbicides due to their polarity and thermal instability, which can make gas chromatography challenging. researchgate.nettandfonline.com Modern analyses almost exclusively use HPLC coupled with a mass spectrometry detector (LC-MS/MS) for its high sensitivity and selectivity. epa.govnih.gov
Columns: The separation is typically achieved on a reversed-phase column, with C18 being the most common stationary phase. nih.govnih.govresearchgate.net These columns separate compounds based on their hydrophobicity.
Mobile Phase: The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol. tandfonline.comnih.gov To improve peak shape and ionization efficiency (for MS detection), the mobile phase is often acidified with formic acid or acetic acid, or buffered with salts like ammonium acetate or ammonium formate. ukm.my A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate multiple herbicides with varying polarities in a single run. nih.gov
Detection: While UV detectors (specifically diode-array detectors, DAD) can be used, tandem mass spectrometry (MS/MS) is the preferred detection method. epa.govresearchgate.netd-nb.info LC-MS/MS provides superior sensitivity with Limits of Quantification (LOQ) often in the low µg/kg range. nih.gov It also offers high selectivity by monitoring specific precursor-to-product ion transitions, which greatly reduces the likelihood of false positives from matrix interferences.
Table 3: Typical HPLC Parameters for Urea (B33335) and Sulfonylurea Herbicide Analysis
| Parameter | Example Method 1 researchgate.net | Example Method 2 nih.gov | Example Method 3 nih.gov |
| Analytes | Metsulfuron-methyl, etc. | Bensulfuron-methyl (B33747), Mefenacet | 16 Phenylureas |
| Column | C18 | C18 (150 mm x 4.6 mm, 5 µm) | Lichrospher 100 RP-18e |
| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 3.5) | Water / Methanol (30:70, v/v) | Acetonitrile / Water (Gradient) |
| Flow Rate | Not Specified | 0.5 mL/min | Not Specified |
| Detector | Not Specified (Implied UV/DAD) | UV Detector (240 nm) | UV Detector (240 nm) |
| Run Time | < 5 min | Not Specified | < 20 min |
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a principal technique for the separation and analysis of volatile and thermally stable compounds. For many herbicides, including phenylurea types, direct GC analysis can be challenging due to their low volatility and potential for thermal decomposition at the high temperatures required for volatilization. Phenylurea herbicides, for instance, can degrade in a hot GC injection port, making direct analysis difficult.
To overcome these limitations, derivatization is a common strategy. For thermally unstable herbicides like metsulfuron-methyl, a derivatization process to form a more volatile and stable compound, such as a dimethyl derivative using diazomethane, has been developed to enable GC analysis. nih.govresearchgate.net The structure of the derivatized product is then typically confirmed by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net While this approach has been successful for other sulfonylurea herbicides, specific applications and derivatization protocols for this compound are not documented in the available literature.
Column Chemistry and Stationary Phase Selection
The selection of the GC column and its stationary phase is critical for achieving effective separation of target analytes from matrix interferences. The choice depends on the polarity of the analytes. Non-polar analytes are typically separated on non-polar stationary phases, leading to higher retention, while polar analytes require more polar phases. researchgate.net
For the analysis of various pesticide classes, a range of capillary columns with different stationary phases is employed. Common choices include:
Non-polar phases: Columns like those with a 5% phenyl / 95% methylpolysiloxane stationary phase are widely used for general-purpose pesticide analysis. researchgate.net
Polar phases: For compounds that require greater selectivity, polar stationary phases such as those containing cyanopropyl functional groups are utilized. researchgate.net
The optimal column chemistry for this compound would depend on its polarity and volatility, as well as that of its potential metabolites and any derivatization products. Without specific studies on this compound, recommendations for stationary phase selection would be speculative and based on methodologies for similar urea herbicides.
Detection and Quantification Technologies
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a chemical substance. This technique can be used for the quantitative analysis of compounds that possess a chromophore—a part of the molecule that absorbs light. The concentration of the analyte is determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. researchgate.netglobalresearchonline.net
For many pesticides, UV-Vis spectroscopy can be used for quantification, often following a separation step like high-performance liquid chromatography (HPLC). nih.gov For example, a method for determining methyl paraben in cosmetics uses UV spectroscopy with a maximum absorbance at 254 nm. globalresearchonline.net The applicability of UV-Vis spectroscopy for this compound would depend on its UV absorbance spectrum. Studies have shown that other sulfonylurea herbicides, like metsulfuron-methyl, absorb UV radiation, which can overlap with the absorbance region of dissolved organic matter in environmental samples. researchgate.net However, the specific λmax and molar absorptivity for this compound are not documented in the provided sources.
Fluorescence Detection
Fluorescence spectroscopy is a highly sensitive detection method based on a molecule's ability to emit light after absorbing it. For a compound to be analyzed by this method, it must be fluorescent or be capable of being converted into a fluorescent derivative. conicet.gov.ar
Fluorescence detection can be employed in various ways for pesticide analysis, including "turn-on" or "turn-off" (quenching) systems. For instance, a fluorescent probe for methyl parathion was developed where the fluorescence of quantum dots was quenched in the presence of the pesticide's hydrolysate. nih.gov Another strategy involves using metal-organic frameworks (LMOFs) whose fluorescence is quenched upon exposure to methyl parathion. utk.edu While these novel methods show promise for sensitive pesticide detection, no specific fluorescence-based detection strategies have been reported for this compound.
Electrochemical Techniques
Electrochemical methods involve the measurement of electrical properties such as current or potential to determine the concentration of an analyte. These techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can offer rapid, cost-effective, and sensitive detection of electrochemically active substances. mdpi.com
The electrochemical approach for pesticide detection is based on the principle that the target compound can generate a distinct electrochemical signal. nih.gov For compounds that are not highly responsive on a bare electrode, the electrode surface can be modified with nanomaterials to enhance sensitivity. nih.gov For example, electrochemical sensors have been developed for methyl parathion and methylisothiazolinone. mdpi.commdpi.com The feasibility of using electrochemical techniques for this compound would require an investigation into its electrochemical properties, as no such studies are currently available.
Method Validation and Performance Characteristics
A comprehensive review of scientific literature and publicly available data reveals a significant lack of specific information regarding validated analytical methodologies for the chemical compound "this compound" and its metabolites. Despite extensive searches for "this compound" and its alternative name "Dymron," no detailed research findings or data tables concerning the validation and performance characteristics of analytical methods for this specific compound could be located.
Therefore, it is not possible to provide specific data for the following subsections as they pertain directly to this compound. The information below is a general overview of the parameters that would be assessed in the validation of an analytical method for a pesticide like this compound, but it is not based on specific data for this compound.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These values are crucial for determining the sensitivity of an analytical method and are typically established through statistical analysis of multiple measurements of blank samples and samples with low concentrations of the analyte.
For pesticide residue analysis, LODs and LOQs are often in the range of micrograms per liter (µg/L) for water samples and micrograms per kilogram (µg/kg) for solid matrices like soil or food products. The specific values depend on the analytical technique employed (e.g., HPLC-UV, LC-MS/MS, GC-MS), the complexity of the sample matrix, and the efficiency of the sample preparation method. Without specific studies on this compound, it is not possible to provide a data table of its LOD and LOQ values in various matrices.
Recovery Rates and Matrix Effects
Recovery is a measure of the efficiency of an analytical method in extracting an analyte from a sample matrix. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution of the same concentration. Acceptable recovery rates for pesticide residue analysis are typically within the range of 70-120%.
Matrix effects refer to the suppression or enhancement of the analytical signal of the target analyte due to the presence of other components in the sample matrix. These effects can lead to inaccurate quantification if not properly addressed. Matrix-matched calibration standards or the use of internal standards are common strategies to compensate for matrix effects. The extent of matrix effects can vary significantly depending on the analyte, the matrix, and the analytical conditions. No data on recovery rates or matrix effects for the analysis of this compound could be found.
Precision and Accuracy Assessments
Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed in terms of standard deviation or relative standard deviation (RSD) of a series of measurements. Accuracy refers to the closeness of the mean of a set of results to the true value.
The precision and accuracy of an analytical method are evaluated at different concentrations and over different time periods (intra-day and inter-day) to ensure the reliability and reproducibility of the results. For pesticide residue analysis, an RSD of less than 20% is generally considered acceptable. Specific precision and accuracy data for this compound are not available in the reviewed literature.
Inter-Laboratory Comparative Studies
Inter-laboratory comparative studies, also known as proficiency testing, are a crucial component of quality assurance in analytical laboratories. These studies involve the analysis of the same sample by multiple laboratories to assess their performance and the comparability of their results. Participation in such studies helps to identify potential issues with analytical methods and to ensure the reliability of the data generated by different laboratories.
There is no information available to indicate that inter-laboratory comparative studies have been conducted for the analysis of this compound.
Future Research Directions and Emerging Paradigms for Daimuron Methyl Studies
Systems Biology Approaches to Understanding Plant-Herbicide Interactions
Systems biology offers a holistic framework to unravel the multifaceted responses of plants to herbicide exposure. By integrating various layers of biological information, researchers can construct a comprehensive picture of the molecular chain of events following Daimuron-methyl application, from the initial molecular interaction to the ultimate physiological outcome. nih.gov
The convergence of "omics" technologies is central to modern biological research, providing an unprecedented depth of insight into complex biological systems. nih.govnih.gov An integrative multi-omics approach to studying this compound would involve the simultaneous analysis of a plant's genome, transcriptome, proteome, and metabolome to understand the systemic response to the herbicide. nih.govnih.gov This strategy allows researchers to move from studying single components to understanding the intricate network of interactions that define the plant's reaction. nih.govresearchgate.net
Genomics: Genomic studies can identify the genes and genetic variations that confer susceptibility or resistance to this compound. By comparing the genomes of sensitive and resistant weed biotypes, researchers can pinpoint specific genes, such as those encoding the herbicide's target site or detoxification enzymes, that are critical to its efficacy.
Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed at a given moment. medreport.foundation Following exposure to this compound, transcriptomic analysis can show which genes are up- or down-regulated, providing clues about the stress response pathways, metabolic shifts, and defense mechanisms activated by the plant. medreport.foundation
Proteomics: Proteomics involves the large-scale study of proteins, the functional workhorses of the cell. medreport.foundation By examining changes in the proteome, scientists can identify the specific proteins—such as enzymes, structural proteins, and signaling molecules—whose abundance or activity is altered by this compound. This can directly validate the herbicide's mode of action and uncover secondary effects.
Metabolomics: As the study of the complete set of metabolites within a biological system, metabolomics provides a direct functional readout of cellular activity. nih.gov Application of this compound will induce changes in metabolic profiles, which can be analyzed to identify biomarkers of exposure and to understand how the herbicide disrupts critical biochemical pathways.
The true power of this approach lies in the integration of these data sets. nih.govscilifelab.se For instance, a genomic study might identify a gene associated with resistance, transcriptomics could confirm its increased expression, proteomics could quantify the resulting protein levels, and metabolomics could measure the downstream impact on metabolic pathways. This multi-layered evidence provides a robust and comprehensive understanding of the herbicide's impact. nih.gov
Table 1: Application of Omics Technologies in this compound Research This is an interactive table. Click on the headers to sort.
| Omics Field | Analyte | Key Research Questions for this compound |
|---|---|---|
| Genomics | DNA | What genetic mutations or variations lead to weed resistance? Which genes are involved in the herbicide's primary mode of action? |
| Transcriptomics | RNA | How does gene expression change in response to herbicide application? What stress response pathways are activated? medreport.foundation |
| Proteomics | Proteins | Which proteins are the direct targets of this compound? How does the abundance of detoxification enzymes change after exposure? medreport.foundation |
| Metabolomics | Metabolites | What metabolic pathways are disrupted by the herbicide? Can specific metabolites be used as biomarkers for exposure or plant health? nih.gov |
Computational models are indispensable tools for simulating complex biological and chemical processes, offering predictive insights that can guide laboratory and field research. researchgate.net For this compound, modeling can be applied at multiple scales, from its molecular interaction with target enzymes to its behavior within a whole plant.
Molecular docking simulations can predict how this compound binds to its target protein, providing insights into its mechanism of action and helping to explain the basis of resistance if mutations alter the binding site. At a higher level, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of this compound and its analogues with their herbicidal activity, potentially guiding the design of more effective or selective compounds.
Furthermore, models simulating the uptake, translocation, and metabolism of this compound within the plant can help predict its efficacy under different conditions. These "in-planta" fate models can integrate data on the plant's physiology and the herbicide's chemical properties to forecast how quickly it reaches its target site and how rapidly it is detoxified. This understanding is crucial for optimizing application strategies.
Table 2: Computational Modeling Approaches for Herbicide Studies This is an interactive table. Click on the headers to sort.
| Modeling Type | Scale | Application to this compound Research |
|---|---|---|
| Molecular Docking | Molecular | Simulating the binding interaction between this compound and its target enzyme to understand its mode of action. |
| QSAR Modeling | Chemical | Predicting the herbicidal activity of related compounds based on their chemical structure. |
| Pharmacokinetic Modeling | Organism | Simulating the absorption, distribution, metabolism, and excretion (ADME) of this compound within the plant to predict its internal concentration and persistence. |
| Systems-Level Modeling | Pathway/Network | Integrating omics data to build network models of the plant's response to the herbicide, identifying critical nodes and pathways. nih.govscilifelab.se |
Advancements in Environmental Monitoring and Prediction
Ensuring the environmental safety of herbicides like this compound requires robust methods for detection and for predicting their behavior after application. Future research will focus on developing faster, more sensitive monitoring tools and more accurate models of environmental fate.
Conventional methods for detecting pesticides in soil and water often rely on laboratory-based techniques like chromatography, which can be time-consuming and expensive. cam.ac.uk Biosensors present a promising alternative, offering the potential for rapid, portable, and highly sensitive on-site detection. creative-enzymes.comresearchgate.net A biosensor is an analytical device that combines a biological recognition element with a transducer to convert a biological response into a measurable signal. cam.ac.ukresearchgate.net
For this compound, several biosensor platforms could be explored:
Enzymatic Biosensors: If the target enzyme of this compound is known and stable, it could be immobilized on an electrode. The binding of the herbicide would inhibit the enzyme's activity, leading to a change in the electrical signal that can be correlated to the herbicide's concentration.
Immunosensors: These sensors use highly specific antibodies that bind exclusively to this compound. nih.gov The formation of the antibody-antigen complex can be detected through various means (e.g., optical, electrochemical), providing a highly selective method for quantification. nih.gov
Aptasensors: Similar to immunosensors, these use aptamers (short, single-stranded DNA or RNA molecules) that can be engineered to bind with high affinity and specificity to a target molecule like this compound.
The development of such biosensors would enable real-time monitoring of water resources and facilitate rapid assessment of field runoff, contributing to better environmental stewardship. mdpi.com
Table 3: Comparison of Potential Biosensor Types for this compound Detection This is an interactive table. Click on the headers to sort.
| Biosensor Type | Recognition Element | Principle | Potential Advantages |
|---|---|---|---|
| Enzymatic | Enzyme | Measures inhibition of enzyme activity upon herbicide binding. creative-enzymes.com | High sensitivity, reflects biological effect. |
| Immunosensor | Antibody | Detects the specific binding of an antibody to the herbicide. nih.gov | High specificity and selectivity. |
| Aptasensor | Aptamer (DNA/RNA) | Detects the specific binding of a nucleic acid aptamer to the herbicide. mdpi.com | High stability, ease of synthesis. |
| Whole-Cell | Microorganisms | Uses engineered cells that produce a signal (e.g., fluorescence) in the presence of the herbicide. nih.gov | Can detect bioavailable fraction, indicates toxicity. |
Predictive models are crucial for assessing the potential environmental impact of herbicides by simulating their movement and degradation in soil, water, and air. nih.gov While some simulation models have been developed to predict the runoff of pesticides including dymron (daimuron) from paddy fields, there is a need for more refined and validated models. researchgate.net
Future models for this compound should incorporate a greater level of detail, integrating its specific chemical properties with site-specific environmental data. Key parameters for such models include soil type, organic carbon content, climate data (rainfall, temperature), and agricultural management practices. researchgate.net
Innovative Strategies for Sustainable Weed Management
The long-term goal of weed science is to develop sustainable management systems that are effective, economical, and environmentally sound. Research on this compound can contribute to this goal by informing its role within an Integrated Weed Management (IWM) framework. tbpsci.com IWM combines multiple control tactics—including cultural, mechanical, biological, and chemical methods—to manage weed populations while minimizing reliance on any single strategy. researchgate.nettnau.ac.in
Future research should focus on how to best integrate this compound with other practices. This includes exploring its use in rotation with other herbicides that have different modes of action to delay the evolution of resistance. Studies could also evaluate its compatibility with non-chemical methods like cover cropping, which suppresses weeds by limiting light and space, or the stale seedbed technique, where weeds are allowed to germinate and are then controlled before the crop is planted. tbpsci.comresearchgate.net
Exploiting Safener Mechanisms for Enhanced Crop Selectivity
This compound has demonstrated a notable safening effect in rice, especially against sulfonylurea herbicides like bensulfuron-methyl (B33747). herts.ac.ukwikipedia.org This protective action is a critical area of ongoing and future research, with the goal of maximizing crop yield and minimizing herbicide-induced damage.
The primary mechanism behind this safening effect appears to be a significant reduction in the uptake of the herbicide by the crop. cabidigitallibrary.orgnih.gov Studies have shown that while Daimuron (B1669775) itself reduces the uptake of bensulfuron-methyl in rice seedlings, its optically active monomethyl analogue, S-MBTU, is even more effective. cabidigitallibrary.orgnih.gov This suggests that the stereochemistry of the safener plays a crucial role in its efficacy. Future research should focus on elucidating the precise molecular interactions at the root level that lead to this reduced uptake. Understanding the specific transporters or channels affected by this compound and its analogues could lead to the design of more potent and selective safeners.
While enhanced herbicide metabolism is a common mechanism for many safeners, current evidence does not strongly support its involvement in the safening action of this compound against bensulfuron-methyl. cabidigitallibrary.orgnih.gov However, quantitative changes in the metabolism of the herbicide in the presence of the safener have been observed. cabidigitallibrary.orgnih.gov Further investigation into the metabolic pathways of both the herbicide and the safener within the crop plant is warranted. Advanced analytical techniques could help to identify minor or transient metabolites that may play a role in the detoxification process.
The development of safeners is crucial for extending the use of existing herbicides to more crops and for enabling the use of new herbicides with marginal crop selectivity. jircas.go.jp Research into the botanical specificity of safeners is key. jircas.go.jp Future studies should explore the application of this compound and its analogues as safeners in other major monocotyledonous crops beyond rice, such as maize, wheat, and sorghum. jircas.go.jpresearchgate.net This would involve screening for efficacy and understanding the physiological and genetic basis of any observed selectivity.
A deeper understanding of how safeners like this compound induce the expression of genes related to detoxification could provide valuable insights. researchgate.net Almost all commercial safeners work by inducing genes that encode for enzymes involved in herbicide detoxification, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450-dependent monooxygenases. researchgate.netmdpi.com Investigating the signaling pathways that this compound might trigger in plants, potentially involving stress response mechanisms, could lead to the development of novel crop protection strategies. researchgate.net
Understanding Herbicide Interactions with Beneficial Organisms for Agroecosystem Health
The impact of herbicides on the broader agroecosystem, including beneficial organisms, is a critical area of study for sustainable agriculture. While this compound is targeted at weeds, its potential effects on non-target organisms, such as soil microbes and beneficial insects, require thorough investigation.
The interaction of herbicides with soil organic matter, particularly humin, can influence their bioavailability and persistence in the environment. researchgate.netmdpi.com Future research should examine the sorption and desorption characteristics of this compound in different soil types and its interaction with humin. Understanding these processes is essential for predicting its environmental fate and potential for leaching or runoff.
Beneficial insects, including pollinators and natural enemies of pests, are integral to a healthy agroecosystem. researchgate.net The use of pesticides can have detrimental effects on these organisms, leading to population declines and disruptions in pest control and pollination services. researchgate.net Although direct toxicity data for this compound on beneficial insects is limited, future research must address this gap. Studies should assess both lethal and sublethal effects, such as impacts on reproduction, foraging behavior, and larval development, of this compound and its common herbicide partners. This information is vital for developing integrated pest management (IPM) strategies that minimize harm to beneficial species. researchgate.net
Exploration of this compound as a Research Tool in Plant Biology
Beyond its agricultural applications, this compound and its analogues hold potential as research tools for fundamental studies in plant biology. The specific and potent effects of these compounds on plant physiology can be harnessed to investigate various biological processes.
The differential effects of this compound and its stereoisomers on herbicide uptake provide a unique opportunity to study the mechanisms of xenobiotic transport in plants. cabidigitallibrary.orgnih.gov By using these compounds as probes, researchers could identify and characterize the specific proteins and pathways involved in the absorption of small molecules by plant roots. This could have broader implications for understanding nutrient uptake and the transport of other agrochemicals.
The ability of safeners to induce detoxification pathways in plants makes them valuable tools for studying gene regulation and stress responses. researchgate.net this compound could be used to induce the expression of specific detoxification enzymes, allowing for the study of their function and regulation. This could involve transcriptomic and proteomic analyses to identify the full suite of genes and proteins that respond to safener treatment. Such research could uncover novel aspects of the plant's defense system against chemical stressors.
The study of herbicide metabolism is a key area of plant biochemistry. Phenylurea herbicides, a class to which Daimuron belongs, are known to be metabolized in plants by enzymes such as cytochrome P450 monooxygenases. ontosight.ainih.gov Investigating the metabolic fate of this compound in different plant species can help to identify and characterize the specific enzymes responsible for its breakdown. This knowledge contributes to our understanding of plant metabolic diversity and the evolution of detoxification mechanisms. Furthermore, understanding how plants metabolize methanol, a simple organic molecule, can provide insights into fundamental C1 metabolism. usp.br
The development of novel molecular and biotechnological tools is a constant endeavor in plant science. aspb.org Compounds with specific biological activities, like this compound, can be used to validate new research methodologies or to select for specific genetic traits in plant breeding programs. For example, its use in conjunction with a herbicide could be part of a selection system for identifying plants with enhanced detoxification capacities. As our understanding of plant genomes and gene function expands, the application of specific chemical probes will become increasingly important. cshl.edunih.gov
Q & A
Basic: What methodological frameworks are recommended for designing reproducible experiments with DAIMURON-METHYL?
To ensure reproducibility, adopt a structured experimental design:
- Define Variables : Clearly distinguish independent (e.g., concentration, temperature) and dependent variables (e.g., reaction yield, biological activity). Use control groups to isolate effects .
- Protocol Standardization : Document synthesis steps, including reagent purity (e.g., PubChem data for molecular specifications) and reaction conditions (e.g., time, catalysts) .
- Characterization : Employ spectroscopic methods (NMR, LC-MS) and chromatographic techniques (HPLC) to validate compound identity and purity. Cross-reference data with established databases like ChEMBL for validation .
Basic: How should researchers conduct a systematic literature review for this compound-related studies?
- Database Selection : Prioritize authoritative sources (PubMed, SciFinder, Web of Science) using keywords like “this compound pharmacokinetics” or “synthetic pathways” .
- Critical Appraisal : Assess study quality by evaluating sample sizes, statistical methods, and reproducibility metrics. Flag studies lacking detailed experimental protocols .
- Data Synthesis : Tabulate findings (e.g., IC50 values, synthetic yields) to identify trends or gaps. Use tools like Zotero for citation management .
Basic: What are best practices for ensuring data integrity in this compound pharmacological assays?
- Blind Testing : Implement double-blinding to minimize bias in activity assessments .
- Replication : Conduct triplicate experiments and report mean values with standard deviations. Use statistical tests (e.g., ANOVA) to confirm significance .
- Metadata Annotation : Record instrument calibration details (e.g., spectrometer settings) and environmental conditions (e.g., humidity) to contextualize results .
Advanced: How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?
- Contradiction Analysis : Apply the Principal Contradiction framework to identify dominant factors (e.g., dosage, cell-line specificity) influencing discrepancies. Prioritize studies with robust validation (e.g., large sample sizes, in vivo models) .
- Meta-Analysis : Aggregate data from multiple studies and use regression models to adjust for covariates (e.g., assay type, solvent used). Tools like RevMan can visualize heterogeneity .
- Empirical Validation : Replicate conflicting experiments under standardized conditions, using PubChem-derived purity benchmarks .
Advanced: What strategies optimize analytical method development for this compound quantification in complex matrices?
- Method Comparison : Test multiple techniques (e.g., LC-MS vs. UV-Vis) for sensitivity and selectivity. Validate using spiked recovery experiments in biological fluids .
- Limit of Detection (LOD) Calibration : Use serial dilutions to establish LOD/LOQ, referencing ICH guidelines for precision .
- Matrix Effects Mitigation : Employ solid-phase extraction (SPE) or derivatization to reduce interference. Document recovery rates and ion suppression in supplementary data .
Advanced: How can multi-omics data be integrated into this compound’s mechanism-of-action studies?
- Data Integration Tools : Use bioinformatics platforms (e.g., STRING, KEGG) to map this compound’s targets onto protein interaction networks. Cross-reference transcriptomic/proteomic datasets to identify pathways .
- Machine Learning : Train models on omics data to predict off-target effects or synergistic drug combinations. Validate with in vitro assays .
- Ethical Reporting : Address sex/gender differences in omics responses, adhering to SAGER guidelines for generalizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
